molecular formula C8H13N3O B11780645 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B11780645
M. Wt: 167.21 g/mol
InChI Key: PZSILRCMKOHUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group and an isopropyl group attached to the pyrazole ring, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde group is converted to an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)ethanone: Lacks the amino and isopropyl groups, making it less versatile.

    4-Amino-1-(1-isopropyl-1H-pyrazol-3-yl)ethanone: Similar structure but different substitution pattern on the pyrazole ring.

    2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Contains a methyl group instead of an isopropyl group.

Uniqueness

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone

InChI

InChI=1S/C8H13N3O/c1-6(2)11-5-7(4-10-11)8(12)3-9/h4-6H,3,9H2,1-2H3

InChI Key

PZSILRCMKOHUSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)CN

Origin of Product

United States

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